6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile
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Overview
Description
6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with 2,3,6-trichlorobenzylthiol and a nitrile source under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 6-(4-hydroxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile.
Reduction: Formation of 6-(4-methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-yl-pyridine-3-carbonitrile: Known for its non-linear optical properties.
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]pyridine-3-carbonitrile:
Uniqueness
6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Cl3N2OS/c1-32-18-9-7-17(8-10-18)24-13-19(16-5-3-2-4-6-16)20(14-30)26(31-24)33-15-21-22(27)11-12-23(28)25(21)29/h2-13H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGWTZAQXMYWIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=C(C=CC(=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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